molecular formula C17H15F2NO2 B2861917 2-(2,4-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide CAS No. 2097898-76-3

2-(2,4-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide

Cat. No.: B2861917
CAS No.: 2097898-76-3
M. Wt: 303.309
InChI Key: UTKBPLCTYVLPTP-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide is a synthetic acetamide derivative characterized by a 2,4-difluorophenyl group attached to an acetamide backbone and a 2,3-dihydrobenzofuran-methyl substituent on the nitrogen atom.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO2/c18-13-6-5-11(15(19)8-13)7-17(21)20-9-12-10-22-16-4-2-1-3-14(12)16/h1-6,8,12H,7,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKBPLCTYVLPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

The following table summarizes key structural and functional differences between the target compound and analogous acetamides:

Compound Name/Identifier Phenyl Substituents Amide Side Chain Biological Activity/Application Key Features & Evidence Reference
Target Compound 2,4-difluoro 2,3-Dihydro-1-benzofuran-3-yl methyl Hypothetical (CNS/antimicrobial) Rigid benzofuran; fluorinated aryl
WH7 4-chloro-2-methylphenoxy 4-H-1,2,4-triazol-3-yl Synthetic auxin agonist Phenoxy-triazole hybrid; plant growth regulation
U-48800 2,4-dichloro Dimethylamino-cyclohexyl Opioid receptor agonist Chlorinated aryl; cyclohexylamine for CNS targeting
Goxalapladib 2,3-difluoro Piperidinyl-trifluoromethyl biphenyl Atherosclerosis treatment Complex naphthyridine core; anti-inflammatory
Anticonvulsant () 2,4-dichloro Quinazolinone Anticonvulsant Dichlorophenyl with heterocyclic system
Diflufenican 2,4-difluoro Trifluoromethyl-phenoxy pyridine Herbicide (pesticide) Fluorinated aryl; pyridine for agrochemical activity

Key Observations:

Substituent Effects on Bioactivity: Halogenation: The target compound’s 2,4-difluorophenyl group contrasts with dichloro (U-48800, anticonvulsant in ) or chlorophenoxy (WH7) substituents. Fluorine’s smaller size and electronegativity enhance metabolic stability and membrane permeability compared to chlorine . U-48800’s flexible cyclohexylamine) or reducing off-target interactions .

Agrochemical Potential: The 2,4-difluorophenyl group in diflufenican () is critical for herbicidal activity, implying the target compound could be explored for similar uses if paired with appropriate side chains .

The benzofuran’s fused ring system may further modulate solubility and crystallinity . Hydrogen Bonding: Unlike WH7’s triazole or goxalapladib’s naphthyridine, the target compound lacks strong H-bond acceptors, which may limit interactions with polar targets .

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